1-Fluoro-3-methoxy-2,4-dimethylbenzene

Catalog No.
S6610374
CAS No.
26829-80-1
M.F
C9H11FO
M. Wt
154.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-methoxy-2,4-dimethylbenzene

CAS Number

26829-80-1

Product Name

1-Fluoro-3-methoxy-2,4-dimethylbenzene

IUPAC Name

1-fluoro-3-methoxy-2,4-dimethylbenzene

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

InChI

InChI=1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3

InChI Key

FXSRHFOKZYBKPI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)C)OC

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)OC

1-Fluoro-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₁FO. It is classified as a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and two methyl groups on the benzene ring. The compound's unique structure contributes to its distinctive chemical properties and potential applications in various fields, including chemistry and biology.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield hydrocarbon derivatives, typically using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Aromatic Substitution: The compound readily undergoes electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene ring.

The biological activity of 1-Fluoro-3-methoxy-2,4-dimethylbenzene is notable due to its interactions at the molecular level. The fluorine atom enhances binding affinity and selectivity towards various enzymes and receptors. This property makes it a candidate for research in enzyme interactions and metabolic pathways involving fluorinated organic molecules. Its potential medicinal applications are also explored, especially in drug development where fluorinated compounds often exhibit unique biological effects.

The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene involves several steps:

  • Fluorination: Introduce a fluorine atom into the benzene ring through electrophilic aromatic substitution using fluorinating agents such as hydrogen fluoride or fluorine gas.
  • Methoxylation: The methoxy group is added via nucleophilic substitution, typically using methanol or dimethyl sulfate as the methoxy donor.
  • Methylation: Methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride .

1-Fluoro-3-methoxy-2,4-dimethylbenzene finds applications in various domains:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound is useful for studying enzyme interactions and metabolic pathways.
  • Pharmaceuticals: Due to its unique properties, it is investigated for potential medicinal applications.
  • Industrial Uses: It is involved in producing specialty chemicals and materials, including polymers and agrochemicals .

Research into the interactions of 1-Fluoro-3-methoxy-2,4-dimethylbenzene has revealed its ability to influence enzyme activity and receptor binding. The presence of the fluorine atom significantly alters its interaction profile compared to non-fluorinated analogs. Studies focus on understanding how these interactions affect biological pathways and their implications for drug design .

1-Fluoro-3-methoxy-2,4-dimethylbenzene can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Fluoro-2,4-dimethylbenzeneLacks methoxy groupDifferent reactivity profile due to absence of methoxy
1-Methoxy-2,4-dimethylbenzeneLacks fluorine atomAffects interactions with biological systems
1-Fluoro-3,4-dimethylbenzeneDifferent positioning of substituentsAlters chemical properties and reactivity

These comparisons highlight how the specific arrangement and types of substituents on the benzene ring influence the chemical behavior and potential applications of each compound .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

154.079393132 g/mol

Monoisotopic Mass

154.079393132 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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